molecular formula C17H14F4N2O B12451366 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol

2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol

Cat. No.: B12451366
M. Wt: 338.30 g/mol
InChI Key: CCYJOIKOJJSMHW-UHFFFAOYSA-N
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Description

2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol is a complex organic compound featuring a diazepine ring fused with a naphthol moiety. The presence of the tetrafluoroethyl group adds unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as Lewis acids, are employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: The compound influences signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol is unique due to its combination of a diazepine ring with a naphthol moiety and the presence of a tetrafluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C17H14F4N2O

Molecular Weight

338.30 g/mol

IUPAC Name

2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]naphthalen-1-ol

InChI

InChI=1S/C17H14F4N2O/c18-16(19)17(20,21)14-9-13(22-7-8-23-14)12-6-5-10-3-1-2-4-11(10)15(12)24/h1-6,9,16,23-24H,7-8H2

InChI Key

CCYJOIKOJJSMHW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C=C(N1)C(C(F)F)(F)F)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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